molecular formula C7H11N3O B13173233 2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one

2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B13173233
M. Wt: 153.18 g/mol
InChI Key: YYVOQBCMMSCROT-UHFFFAOYSA-N
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Description

2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one ( 1849261-26-2) is a chemical building block of interest in medicinal and organic chemistry research. It features a 1-ethyl-1H-imidazole core, a privileged structure in drug discovery, linked to a 2-aminoethan-1-one chain. With a molecular formula of C 7 H 11 N 3 O and a molecular weight of 153.18 g/mol, this compound is a valuable synthetic intermediate . Imidazole derivatives are a significant area of research due to their wide range of biological activities. They are known to be key structural components in various therapeutic agents, including antimicrobials, antifungals, and anticancer drugs . As such, this amino-ketone derivative serves as a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds like benzimidazoles, which are prominent scaffolds in pharmacology . Researchers can utilize this compound in the exploration of new chemical entities for various biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(1-ethylimidazol-2-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-2-10-4-3-9-7(10)6(11)5-8/h3-4H,2,5,8H2,1H3

InChI Key

YYVOQBCMMSCROT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(=O)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the imidazole ring or functionalizing a preformed imidazole, followed by introduction of the amino ethanone side chain at the 2-position of the imidazole ring. The key synthetic challenges include selective substitution at the imidazole nitrogen (N-1), regioselective functionalization at the 2-position of the imidazole ring, and installation of the amino ketone moiety.

Direct Functionalization of 1-Ethylimidazole

One common approach starts from 1-ethylimidazole , which is commercially available or can be synthesized by alkylation of imidazole with ethyl halides. The 2-position of the 1-ethylimidazole can be selectively functionalized by reaction with α-halo ketones or α-halo amino ketones to form the desired ethanone linkage.

Example procedure (adapted from ionic liquid catalyst synthesis literature):

  • Dissolve 1-ethylimidazole in an aromatic solvent such as methylbenzene.
  • Add 1,2-dibromoethane dropwise under stirring at 60 °C.
  • Heat the mixture to 110 °C for 8 hours to promote nucleophilic substitution at the 2-position of the imidazole ring.
  • After completion, isolate the intermediate by filtration and washing.
  • Further reaction with potassium hexafluorophosphate in aqueous solution can yield crystalline products suitable for further functionalization or purification.

This method yields intermediates that can be converted into the amino ethanone derivative by subsequent amination or oxidation steps.

Condensation of Ethyl Glyoxalate with Hydroxylamine Derivatives

Another advanced synthetic route involves the condensation of ethyl glyoxalate with hydroxylamine derivatives to form N-oxide intermediates, which then cyclize and aromatize to give hydroxyimidazole derivatives. These intermediates can be further reacted with α-haloketones (e.g., chloro-2-propanone) to yield NH-imidazoles substituted at the 2-position with ester or keto functionalities.

This sequence allows for the introduction of the amino ethanone side chain by:

  • Formation of N-oxide intermediate by condensation of hydroxylamine with ethyl glyoxalate.
  • Cyclization and dehydrative aromatization to form hydroxyimidazole.
  • Reaction with α-haloketones to install the ethanone substituent at C-2.

This method is reported to tolerate a variety of heterocycles and aryl halides, providing good yields of the desired 2-substituted imidazoles.

Multi-Component Reactions and Cyclizations

Recent literature describes iodine or ferric chloride-catalyzed multi-component reactions involving 2-aminobenzyl alcohols and ketones or aldehydes to form disubstituted imidazoles regioselectively substituted at N-1 and C-4 positions. Although these methods are more general for imidazole synthesis, they demonstrate the utility of intramolecular cyclization and condensation strategies that could be adapted to synthesize the target compound.

  • Initial oxidation of ketones to keto-aldehydes.
  • Condensation with amino alcohols and isocyanides.
  • Intramolecular cyclization to imidazole derivatives with substitution at desired positions.

Comparative Table of Preparation Methods

Methodology Starting Materials Key Reaction Conditions Yield Range Advantages Limitations
Alkylation and substitution on 1-ethylimidazole 1-Ethylimidazole, α-halo ketones Heating in aromatic solvents, 60–110 °C, 8 h Up to 88% (intermediate) Straightforward, scalable Requires purification of intermediates
Condensation of ethyl glyoxalate with hydroxylamine Ethyl glyoxalate, hydroxylamine, α-haloketones Reflux in acetic acid, cyclization steps Moderate to good Tolerant of functional groups Multi-step, requires careful control
Reaction of α-amino ketones with cyanates/thiocyanates α-Amino ketones, sodium cyanate/thiocyanate Reflux in acetic acid, 3–4 h 63–83% Direct cyclization, well-established Limited to certain substituents
Multi-component cyclizations with ketones and amino alcohols Ketones, amino alcohols, isocyanides Catalysis by iodine or FeCl3, room temp to reflux Moderate Regioselective substitution More complex reaction setup

Detailed Research Outcomes and Notes

  • The method involving 1-ethylimidazole and 1,2-dibromoethane provides a high-yield intermediate (88%) that can be further converted to the target compound or analogues by substitution reactions.

  • The condensation of hydroxylamine with ethyl glyoxalate followed by cyclization and reaction with chloro-2-propanone yields NH-imidazoles with keto substituents at the 2-position, which is a direct route to the amino ethanone moiety.

  • Reactions of α-amino ketones with cyanates or thiocyanates are well-documented to afford imidazole-2-one derivatives, structurally related to the target compound, with yields ranging from 63% to 83%.

  • Multi-component reactions catalyzed by iodine or ferric chloride provide regioselective substitution patterns on imidazole rings, which could be adapted for the synthesis of this compound.

  • Purification techniques commonly involve recrystallization, column chromatography, and solvent extraction to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amino and ethanone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole-based compounds.

Scientific Research Applications

2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, influencing various biological processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Imidazole Functional Group Key Features
2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one C₇H₁₁N₃O 153.18 (est.) 1-Ethyl α-Ketoamine Enhanced lipophilicity
1-(2-Amino-1H-imidazol-5-yl)ethan-1-one C₅H₇N₃O 125.13 None (unsubstituted) α-Ketoamine Smaller size, simpler structure
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one C₆H₇ClN₂O 158.59 2-Chloro, 1-Methyl Ketone Electrophilic chlorine substituent
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one C₁₀H₁₂N₂O₃ 208.21 N/A (phenyl substituent) α-Ketoamine Aromatic methoxy groups
1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-amine C₁₁H₁₃N₃ 187.24 1-Phenyl Primary amine Bulky phenyl group

Key Observations :

  • Reactivity: Chloro-substituted derivatives () exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas the target compound’s amino group may favor hydrogen bonding or zwitterionic interactions.
  • Steric Effects : The phenyl group in introduces steric hindrance, reducing conformational flexibility compared to the ethyl-substituted target compound.

Stability Considerations :

  • α-Ketoamines (target compound and ) are prone to dimerization unless stabilized (e.g., via HCl).
  • Chloro-substituted imidazoles () may degrade under basic conditions due to C–Cl bond lability.

Biological Activity

2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one, also known as a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antiviral and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N4C_7H_{12}N_4, and it contains a total of 22 atoms, including nitrogen atoms that are crucial for its biological activity. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a building block of several important biomolecules.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant activity against various RNA viruses. A notable study demonstrated that imidazole derivatives could inhibit the replication of coronaviruses, suggesting that this compound may possess similar properties .

Table 1: Antiviral Activity of Imidazole Derivatives

Compound NameVirus TypeEC50 (µM)Reference
Compound 1SARS-CoV8.8
Compound 2MERS-CoV11.9
Compound 3Ebola Virus2.2
2-Amino...Potential (TBD)TBDThis study

Anticancer Activity

The anticancer effects of imidazole derivatives have also been explored. Studies have shown that certain imidazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Case Study: Anticancer Effects

In a study focusing on the cytotoxic effects of various imidazole derivatives, a compound structurally related to this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting the potential of this compound as an anticancer agent .

Table 2: Cytotoxicity of Imidazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AHeLa5.0
Compound BA5493.5
2-Amino...TBDTBDThis study

The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, which may enhance its interaction with enzymes or receptors involved in viral replication or cancer cell proliferation.

Enzyme Inhibition

Research indicates that imidazole derivatives can act as inhibitors for several enzymes involved in viral replication and cancer progression. For example, studies have shown that certain compounds can inhibit proteases essential for viral maturation or kinases involved in cell signaling pathways associated with tumor growth .

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